3-Vinyl-benzo[d]isoxazole
Description
Properties
IUPAC Name |
3-ethenyl-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c1-2-8-7-5-3-4-6-9(7)11-10-8/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRRRLHKQRVUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NOC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinyl-benzo[d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a vinyl-substituted benzene derivative . This reaction can be catalyzed by various metal catalysts such as copper(I) or ruthenium(II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Vinyl-benzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 3-formyl-benzo[d]isoxazole or 3-carboxy-benzo[d]isoxazole.
Reduction: Formation of 3-amino-benzo[d]isoxazole.
Substitution: Formation of various substituted benzo[d]isoxazole derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
3-Vinyl-benzo[d]isoxazole serves as a crucial building block for synthesizing more complex organic molecules. Its vinyl group enhances reactivity, allowing for various functionalization reactions. Common synthetic routes include:
- Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with nitrile oxides, leading to the formation of diverse derivatives.
- Electrophilic Substitution: The benzene ring can undergo electrophilic substitution, facilitating the introduction of different substituents.
Table 1: Common Reactions of this compound
| Reaction Type | Description | Major Products |
|---|---|---|
| Oxidation | Vinyl group oxidation | 3-Formyl-benzo[d]isoxazole |
| Reduction | Isoxazole ring reduction | 3-Amino-benzo[d]isoxazole |
| Electrophilic Substitution | Substitution on the benzene ring | Various substituted derivatives |
Biological Applications
Antimicrobial and Anticancer Activities
Research has indicated that derivatives of benzo[d]isoxazole, including this compound, exhibit promising antimicrobial and anticancer properties. For instance, studies have demonstrated that certain benzo[d]isoxazole derivatives inhibit hypoxia-inducible factor (HIF-1α), a key regulator in cancer progression.
- Case Study: HIF-1α Inhibition
A study synthesized several benzo[d]isoxazole derivatives and evaluated their inhibitory effects on HIF-1α transcription in HEK293T cells. The most potent compounds showed IC50 values around 25 nM under hypoxic conditions, indicating strong potential for anticancer applications .
Mechanism of Action
The mechanism by which this compound exerts its biological effects is linked to its interaction with various molecular targets. The isoxazole ring can modulate enzyme activity, while the vinyl group may form reactive intermediates that interact with biological macromolecules.
Medicinal Applications
Drug Development Potential
this compound is being explored for its potential use in drug development due to its analgesic, anti-inflammatory, and anticonvulsant properties. Its ability to act on multiple biological pathways makes it a candidate for developing new therapeutic agents.
- Case Study: Analgesic Activity
Research has shown that certain derivatives of benzo[d]isoxazole exhibit significant analgesic effects comparable to established pain relievers. For example, compounds derived from this scaffold were tested for their analgesic properties and demonstrated efficacy in pain models .
Industrial Applications
Material Science
In addition to its applications in biology and medicine, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique structure allows for the design of materials suitable for applications in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-Vinyl-benzo[d]isoxazole involves its interaction with various molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The vinyl group can undergo further chemical transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include 3-Methyl-benzo[d]isoxazole, 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, and substituted oxazoles. The table below highlights their physicochemical differences:
Pharmacological Activity
Antimicrobial and Antiviral Effects:
- This compound: Limited direct data, but its structural analogs (e.g., 6-Fluoro derivatives) exhibit potent antimicrobial activity against Gram-positive bacteria (MIC: 0.5–2 µg/mL) and fungi, surpassing standards like ciprofloxacin in some cases .
- 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole : Demonstrates neuroleptic activity comparable to haloperidol, with blood-brain barrier permeability (Log PS*fu,brain ≈ -3.0) similar to antipsychotic drugs .
- Isoxazole-based PTP inhibitors : Exhibit picomolar potency in mitochondrial models, outperforming cyclosporin A (CsA) by 10,000-fold .
- Oxadiazole analogs : Less effective than isoxazoles against influenza M2 proton channels (EC₅₀ >1 µM vs. <1 µM for isoxazoles) .
Immunomodulatory Properties:
Isoxazole derivatives, including 3-substituted variants, show dual immunosuppressive and anti-inflammatory effects. For example, certain derivatives inhibit TNF-α production at IC₅₀ values of 0.1–5 µM, rivaling dexamethasone .
Pharmacokinetic Profiles
The vinyl group may enhance metabolic stability but reduce solubility compared to polar substituents like piperidinyl .
Biological Activity
3-Vinyl-benzo[d]isoxazole is a heterocyclic compound recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound consists of a five-membered isoxazole ring fused to a benzene ring with a vinyl group at the third position. The unique structure contributes to its reactivity and interaction with various biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₉N₃O |
| Molar Mass | 161.18 g/mol |
| Chemical Structure | Structure |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The isoxazole ring can modulate the activity of these targets, while the vinyl group can undergo further chemical transformations, leading to reactive intermediates that interact with biological macromolecules .
Key Mechanisms:
- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Interacts with receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Demonstrated potential against various bacterial strains.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Anticancer Properties
Studies indicate that this compound exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, it has been shown to reduce the expression of vascular endothelial growth factor (VEGF), a key player in tumor angiogenesis .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it possesses significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Analgesic and Anti-inflammatory Effects
Research into the analgesic and anti-inflammatory properties indicates that this compound may provide relief from pain and inflammation through modulation of inflammatory pathways .
Case Studies
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful.
| Compound | Biological Activity | IC50 Value (nM) |
|---|---|---|
| This compound | Anticancer, Antimicrobial | ~25 |
| 3-Methyl-benzo[d]isoxazole | Moderate anticancer activity | ~50 |
| 3-Phenyl-benzo[d]isoxazole | Lower antimicrobial activity | ~100 |
Q & A
Q. What are the established synthetic protocols for 3-vinyl-benzo[d]isoxazole derivatives, and how are reaction conditions optimized?
The synthesis typically involves cycloaddition or condensation reactions. For example, substituted benzaldehydes react with amino-triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration to isolate the product . Alternative methods include nitro compound reactions with aldehydes/ketones, where cycloaddition intermediates form polysubstituted isoxazoles under varying conditions (e.g., solvent polarity, temperature) . Flow chemistry has recently improved yields (e.g., 70–85%) and selectivity by enabling precise control of reaction parameters like residence time and temperature .
Q. How are this compound derivatives characterized structurally and spectroscopically?
Characterization combines NMR (e.g., H and C for vinyl and aromatic protons), IR (C=N/C-O stretching at 1600–1650 cm), and mass spectrometry (molecular ion peaks matching calculated weights, e.g., CHNO for benzisoxazole core) . High-resolution rotational spectroscopy can resolve photodissociation pathways, identifying products like HCN and CO in gas-phase studies . Computational validation via DFT calculations (e.g., B3LYP/6-31G*) is used to predict vibrational modes and electronic transitions .
Advanced Research Questions
Q. How do substituents at the 3-position of benzo[d]isoxazole modulate biological activity, particularly in anticancer applications?
Substituent position and electronegativity critically influence activity. For instance, 3-(4-chlorophenyl) derivatives exhibit semi-competitive inhibition of glutathione reductase (GR) with IC = 0.059 mM, while the 5-substituted analog shows 50% lower potency, highlighting steric and electronic effects . In anticancer studies, fluorophenyl substitutions enhance HDAC inhibition (e.g., IC = 1.2 µM against HepG2) by improving hydrogen bonding with catalytic zinc ions . Quantitative structure-activity relationship (QSAR) models correlate logP values (<3.5) with improved cellular uptake .
Q. What computational strategies predict reaction pathways and intermediates in isoxazole functionalization?
Quantum-chemical calculations (e.g., M06-2X/cc-pVTZ) model intermediates like isoxazolium N-ylides, revealing activation barriers (~25 kcal/mol) for ring-opening to form 2H-1,3-oxazines . Machine learning models (e.g., differential reaction fingerprinting, DRFP) predict yields of isoxazole syntheses with ±15% accuracy by training on datasets of >10,000 reactions, though performance drops for low-yield (<20%) transformations .
Q. How do solvent systems and catalysts influence regioselectivity in vinyl-isoxazole coupling reactions?
Polar aprotic solvents (e.g., DMF) favor nucleophilic aromatic substitution at the 5-position, while nonpolar solvents (toluene) promote electrophilic substitution at the 4-position . Amine catalysts (e.g., piperidine) enhance Knoevenagel condensations for vinyl group introduction, achieving >80% regioselectivity in microwave-assisted reactions . Contradictions arise in nitro-aldol reactions, where excess nitroethane shifts selectivity from 3,5-disubstituted to 3,4,5-trisubstituted isoxazoles .
Q. What methodologies resolve contradictions in reported bioactivity data for isoxazole derivatives?
Meta-analyses of enzyme inhibition studies require normalizing assay conditions (e.g., pH, substrate concentration). For example, GR inhibition by 3-aryl isoxazoles varies by buffer (phosphate vs. Tris-HCl), altering IC values by 30% . Orthogonal assays (e.g., fluorescence polarization vs. calorimetry) validate binding modes, while molecular docking (AutoDock Vina) reconciles discrepancies in SAR by simulating ligand-enzyme interactions .
Methodological Considerations
- Synthetic Optimization : Use flow reactors for exothermic reactions (e.g., nitrations) to avoid thermal degradation .
- Analytical Validation : Cross-reference HRMS with isotopic pattern simulations (e.g., m/z 119.121 for CHNO) to confirm purity .
- Biological Assays : Include positive controls (e.g., cisplatin in cytotoxicity tests) and account for isoxazole photolability by shielding reactions from UV light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
